molecular formula C17H23N3O2 B2813988 1-acetyl-N-((6-cyclopropylpyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2320377-34-0

1-acetyl-N-((6-cyclopropylpyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No. B2813988
CAS RN: 2320377-34-0
M. Wt: 301.39
InChI Key: VEGHMFAHRRCCTC-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-((6-cyclopropylpyridin-3-yl)methyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is a six-membered heterocyclic amine . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods, including the N-heterocyclization of primary amines with diols . Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine and its derivatives are known to participate in a variety of reactions, including hydrogenation and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine is a colorless liquid with an objectionable odor, typical of amines .

Scientific Research Applications

Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a fundamental building block for constructing various drugs due to its versatile chemical reactivity. The synthesis of substituted piperidines has been a focus of modern organic chemistry, aiming for efficient and cost-effective methods .

Synthesis of Piperidine Derivatives

Various intra- and intermolecular reactions lead to the formation of diverse piperidine derivatives:

Biological Evaluation

Scientists continually evaluate the biological activity of synthetic and natural piperidines. Their pharmacological properties, such as binding affinity, selectivity, and toxicity, are critical for drug discovery. Researchers investigate structure-activity relationships (SAR) to optimize piperidine-based drug candidates .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Piperidine and its derivatives can be hazardous and should be handled with care .

properties

IUPAC Name

1-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-12(21)20-8-6-15(7-9-20)17(22)19-11-13-2-5-16(18-10-13)14-3-4-14/h2,5,10,14-15H,3-4,6-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGHMFAHRRCCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]piperidine-4-carboxamide

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